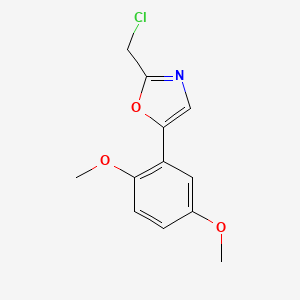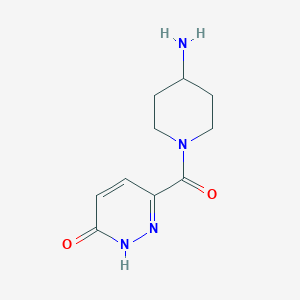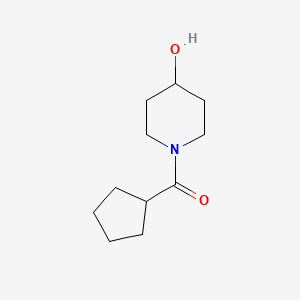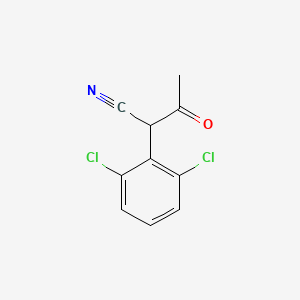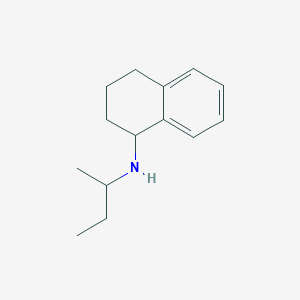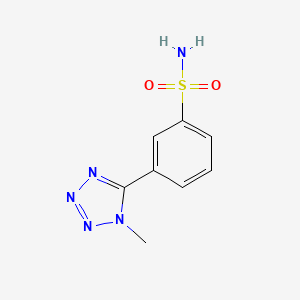
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Overview
Description
“3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C8H9N5O2S and a molecular weight of 239.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide” consists of a benzene ring substituted with a sulfonamide group and a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group .Physical And Chemical Properties Analysis
“3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide” is a powder . Its molecular weight is 239.25 .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various sulfonamide derivatives. For example, Subashini et al. (2009) reported the synthesis of a Schiff base using related sulfonamide compounds, characterized by NMR, UV-VIS, and IR spectroscopic techniques, and confirmed by X-ray diffraction analysis (Subashini et al., 2009). Similarly, Peng-yun (2013) discussed the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, emphasizing the effect of various synthesis conditions on product yield (Peng-yun, 2013).
Docking Studies and Molecular Structure
Al-Hourani et al. (2015) explored the crystal structure of related tetrazole derivatives. Their study included docking studies to understand the orientation and interactions of molecules in the active site of enzymes (Al-Hourani et al., 2015).
Synthesis for Anti-tubercular Activity
Dighe et al. (2012) synthesized N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds, which were screened for anti-tubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).
Development of Organosulfur Metallic Compounds
Hassan et al. (2021) synthesized sulfonamide-based Schiff base ligands and coordinated them with transition metals. These compounds were characterized for antimicrobial activity and enzyme inhibition, showcasing the potential pharmaceutical applications of such sulfonamide derivatives (Hassan et al., 2021).
Spectroscopic and Structural Characterization
Sarojini et al. (2012) conducted a detailed study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, including spectroscopic characterization and DFT analysis. The study provides insight into the molecular structure and electronic properties of such compounds (Sarojini et al., 2012).
Quantum Mechanical Calculations and Spectroscopic Investigations
Govindasamy and Gunasekaran (2015) performed quantum mechanical calculations and spectroscopic studies on a related sulfonamide compound, providing insights into its molecular structure and potential reactivity (Govindasamy & Gunasekaran, 2015).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides, evaluating their cardiac electrophysiological activity, indicating potential applications in cardiovascular research (Morgan et al., 1990).
properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPSHRFRORRPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



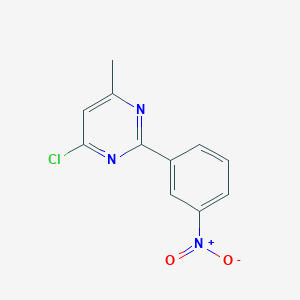
![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)
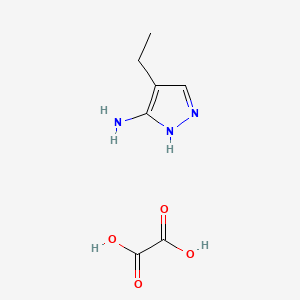
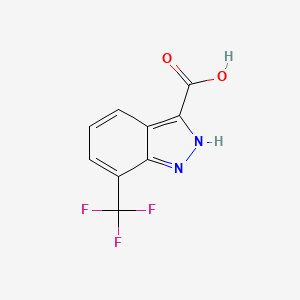
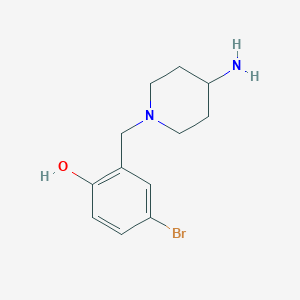
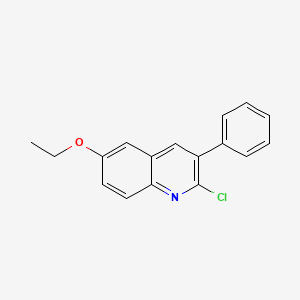
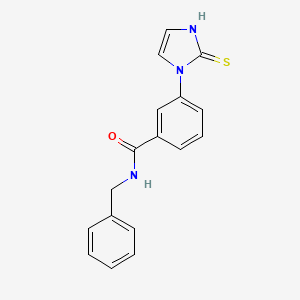
![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)
